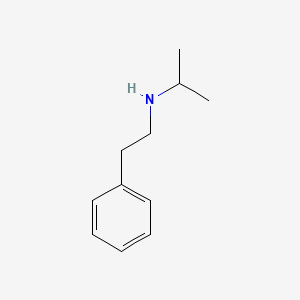

N-(2-phenylethyl)propan-2-amine

Beschreibung

N-(2-Phenylethyl)propan-2-amine is a secondary amine featuring a phenethyl group (benzene ring attached to an ethyl chain) linked to an isopropylamine moiety. Its molecular formula is C₁₁H₁₇N, with a molecular weight of 163.26 g/mol. The compound’s amine group and aromatic substituent make it a candidate for further functionalization, such as N-acylation or incorporation into polymers .

Eigenschaften

IUPAC Name |

N-(2-phenylethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-10(2)12-9-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPAEWJKFXEUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436223 | |

| Record name | N-(2-phenylethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52007-97-3 | |

| Record name | N-(2-phenylethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Gabriel Synthesis: This method involves the use of phthalimide as a protected amine.

Reductive Amination: This method involves the reaction of a ketone with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH_3CN) to form the amine.

Industrial Production Methods: The industrial production of N-(2-phenylethyl)propan-2-amine typically involves large-scale reductive amination processes due to their efficiency and high yield. The use of immobilized whole-cell biocatalysts with transaminase activity has also been explored for the synthesis of enantiopure derivatives .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-(2-phenylethyl)propan-2-amine can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.

Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are often used in substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted amines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, N-(2-phenylethyl)propan-2-amine is utilized as a building block for synthesizing more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for developing new compounds with desired properties.

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of pharmaceuticals and agrochemicals. |

| Reaction Medium | Serves as a solvent or reagent in organic reactions. |

Biology

Research has indicated that N-(2-phenylethyl)propan-2-amine may interact with various biological systems. Studies are ongoing to explore its potential biological activity, particularly its effects on neurotransmitter systems.

| Biological Activity | Potential Effects |

|---|---|

| Neurotransmitter Modulation | May influence dopamine and serotonin pathways. |

| Enzyme Interaction | Potential inhibition of amine oxidases, affecting metabolism of biogenic amines. |

Medical Applications

N-(2-phenylethyl)propan-2-amine is being investigated for its therapeutic potential, particularly in treating neurological disorders such as depression and anxiety. Its structural similarity to known psychoactive substances suggests possible efficacy in modulating mood and cognitive functions.

Case Study: Neurological Disorders

A study published in a peer-reviewed journal examined the effects of N-(2-phenylethyl)propan-2-amine on animal models of depression. Results indicated significant improvements in behavioral assays, suggesting its potential as an antidepressant agent .

| Study Parameter | Findings |

|---|---|

| Model Used | Rodent models of depression |

| Behavioral Assays | Increased locomotion and reduced despair-like behavior |

Industrial Applications

In the industrial sector, N-(2-phenylethyl)propan-2-amine is employed in the production of specialty chemicals and pharmaceuticals. Its role as an intermediate in chemical synthesis facilitates the development of various products.

| Industry | Application |

|---|---|

| Pharmaceuticals | Used in synthesizing active pharmaceutical ingredients (APIs). |

| Agrochemicals | Serves as a precursor for developing pesticides and herbicides. |

Wirkmechanismus

N-(2-phenylethyl)propan-2-amine exerts its effects by interacting with various molecular targets, including neurotransmitter receptors and enzymes. It is known to influence the dopaminergic and adrenergic systems, which play critical roles in mood regulation, stress response, and voluntary movement . The compound’s mechanism of action involves binding to these receptors and modulating their activity, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis Table

Key Findings and Implications

- Substituent Effects : Electron-donating groups (e.g., -OCH₃) on aromatic rings enhance reactivity in N-acylation reactions, critical for polymer synthesis .

- Steric and Electronic Factors : Structural isomers (e.g., 1-phenylethyl vs. 2-phenylethyl) influence molecular interactions, impacting drug binding or material properties.

- Hybrid Molecules : Compounds like N-(2,2-diphenylethyl)propanamide demonstrate the utility of combining aromatic and amine functionalities for targeted bioactivity .

Biologische Aktivität

N-(2-phenylethyl)propan-2-amine, also known as N-phenethylpropan-2-amine , is an organic compound with the molecular formula . This compound has garnered attention in various fields, particularly in pharmacology and biochemistry, for its potential biological activities and interactions with biological systems. This article explores the biological activity of N-(2-phenylethyl)propan-2-amine, focusing on its mechanisms of action, effects on cellular functions, and relevant research findings.

Interaction with Receptors and Enzymes

N-(2-phenylethyl)propan-2-amine is known to interact with several biological receptors and enzymes. Its primary mechanism involves modulating neurotransmitter systems, particularly those related to catecholamines. This compound can influence the activity of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting MAO, N-(2-phenylethyl)propan-2-amine may enhance the levels of these neurotransmitters, potentially leading to increased mood and cognitive function .

Cellular Effects

The compound's effects on cells are multifaceted and depend on various factors such as concentration and cellular context. N-(2-phenylethyl)propan-2-amine has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate pathways associated with cell survival and proliferation, making it a candidate for further studies in cancer research .

Metabolic Pathways

N-(2-phenylethyl)propan-2-amine plays a role in several metabolic pathways. It is involved in the metabolism of biogenic amines and can impact metabolic flux by interacting with various enzymes and cofactors. This interaction can lead to changes in metabolite levels, further influencing cellular functions .

Case Studies

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.